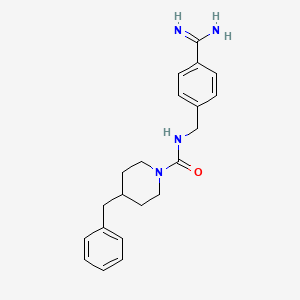

Piperazine urea derivative 4

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

4-benzyl-N-[(4-carbamimidoylphenyl)methyl]piperidine-1-carboxamide |

InChI |

InChI=1S/C21H26N4O/c22-20(23)19-8-6-18(7-9-19)15-24-21(26)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H3,22,23)(H,24,26) |

InChI Key |

PPLAJHCOIUEWGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperazine Urea Derivatives

General Synthetic Strategies for Piperazine (B1678402) Urea (B33335) Core Construction

The assembly of the piperazine urea core involves two primary stages: the formation of the urea linkage and the construction or derivatization of the piperazine ring. These processes can be performed in various orders depending on the desired final product and the availability of starting materials.

The formation of the urea bond is a critical step in the synthesis of piperazine urea derivatives. Several methods are available, with the choice often depending on the substrate scope, reaction conditions, and desired purity of the product. nih.gov

A common and traditional method involves the reaction of a piperazine derivative with an isocyanate. nih.gov This approach is generally efficient but may require the handling of potentially hazardous isocyanate reagents. An alternative and often safer approach utilizes phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to activate an amine for subsequent reaction with another amine. nih.govresearchgate.net

More recent advancements have focused on developing milder and more environmentally friendly methods. For instance, the use of hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) can mediate the coupling of amides and amines to form unsymmetrical ureas under metal-free conditions. mdpi.com Another approach involves the liquid-phase synthesis of piperazine-containing urea libraries, where a polymer-bound carbamoyl (B1232498) chloride reacts with various amines to generate a diverse set of ureas. nih.gov

Below is a table summarizing common reagents for urea synthesis:

| Reagent Class | Specific Example(s) | Key Features |

| Isocyanates | Phenyl isocyanate | High reactivity, direct formation of urea |

| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI), Triphosgene | Safer alternatives to phosgene, versatile |

| Coupling Mediators | Diacetoxyiodobenzene (PhI(OAc)₂) | Metal-free, mild conditions |

| Carbonyl Sources | Carbon dioxide (CO₂) | Environmentally benign, used under atmospheric pressure |

The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the introduction of various substituents to modulate the compound's properties. Derivatization can occur before or after the formation of the urea linkage.

N-alkylation is a fundamental transformation, often achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes. nih.gov Reductive amination, in particular, is a versatile method that can introduce a wide range of alkyl groups. nih.gov

N-arylation of the piperazine ring is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses palladium catalysts. nih.govmdpi.com Copper-catalyzed Ullmann-Goldberg reactions and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings are also employed. mdpi.com A facile palladium-catalyzed methodology under aerobic and solvent-free conditions has been developed for the synthesis of N-arylpiperazines, offering an efficient and environmentally friendly route. organic-chemistry.orgacs.org

The following table outlines common methods for piperazine derivatization:

| Derivatization Type | Reaction | Reagents/Catalysts |

| N-Alkylation | Nucleophilic Substitution | Alkyl halides (e.g., R-Br, R-Cl) |

| N-Alkylation | Reductive Amination | Aldehydes (R-CHO), NaBH(OAc)₃ |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand |

| N-Arylation | Ullmann-Goldberg Reaction | Aryl halides, Cu catalyst |

| N-Arylation | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halides |

Stereoselective Synthesis and Chiral Control in Piperazine Urea Derivatives

The introduction of stereocenters into the piperazine ring can significantly influence the biological activity of the resulting derivatives. Consequently, stereoselective synthesis is a crucial aspect of developing chiral piperazine urea compounds.

Chiral piperazin-2-ones are valuable intermediates that can be converted to chiral piperazines. rsc.org One approach to synthesizing these intermediates is through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can provide excellent diastereoselectivities and enantioselectivities. rsc.org The synthesis of chiral 2-oxopiperazines, however, remains a significant challenge for organic chemists. unife.it

Another strategy involves starting from chiral precursors, such as amino acids, to construct the piperazine ring with defined stereochemistry. ingentaconnect.comnih.gov For example, optically pure amino acids can be converted into 1,2-diamines, which then undergo cyclization to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates can yield highly substituted piperazines with excellent stereoselectivity. acs.orgnih.gov

Targeted Chemical Modifications for Lead Compound Optimization

Once a lead compound like "Piperazine urea derivative 4" is identified, targeted chemical modifications are undertaken to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net For piperazine urea derivatives identified as soluble epoxide hydrolase (sEH) inhibitors, optimization efforts have focused on modifying the substituents on both the piperazine ring and the urea moiety. researchgate.netresearchgate.netnih.gov

Structure-activity relationship (SAR) studies guide these modifications. For instance, in a series of piperazine amides acting as NaV1.7 inhibitors, systematic modifications of different parts of the scaffold were performed to balance potency, selectivity, solubility, and metabolic stability. rsc.org Similarly, for arylpiperazine derivatives with anticancer activity, SAR studies have shown that the nature and position of substituents on the aryl ring are critical for cytotoxic activity. mdpi.com

In the context of sEH inhibitors, analogs of a piperazine urea derivative were synthesized to explore the impact of different heterocyclic groups attached to the core structure. researchgate.netresearchgate.net This led to the identification of compounds with significantly improved inhibitory potency. researchgate.net

Exploration of Novel Synthetic Routes for Scaffold Diversification

The development of novel synthetic routes is essential for creating diverse libraries of piperazine urea derivatives for high-throughput screening and further lead optimization. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. organic-chemistry.org

For example, the Ugi four-component reaction (U-4CR) can be employed in a sequence to generate highly substituted diketopiperazines, which are related to the piperazine core. organic-chemistry.org Another innovative approach involves the catalytic reductive cyclization of dioximes, which allows for the construction of a piperazine ring from a primary amino group. nih.gov

Furthermore, visible-light-promoted decarboxylative annulation reactions between glycine-based diamines and various aldehydes provide a mild method for synthesizing 2-substituted piperazines. organic-chemistry.org These novel methods expand the accessible chemical space for piperazine-based compounds and facilitate the discovery of new drug candidates.

Molecular Target Identification and Mechanisms of Action for Piperazine Urea Derivative 4

Elucidation of G-Protein Coupled Receptor (GPCR) Modulatory Mechanisms

The structural motif of piperazine (B1678402) urea (B33335) is integral to its function as a modulator of various G-protein coupled receptors (GPCRs). These interactions are foundational to its pharmacological activities.

Characterization of Melanocortin Receptor Subtype-4 Partial Agonism

Research has identified certain piperazine urea-based compounds as potent and selective partial agonists of the Melanocortin Receptor Subtype-4 (MC4R). nih.govmedchemexpress.com The MC4R is a GPCR primarily expressed in the brain and is critically involved in regulating energy homeostasis and feeding behavior. nih.govresearchgate.net Activation of MC4R is known to decrease food intake. nih.gov

One specific analog, referred to as compound 1, was discovered to be a potent, selective, and orally bioavailable MC4R partial agonist. nih.govresearchgate.net This activity is significant as it has been shown to modulate food intake in animal models. nih.gov The piperazine urea scaffold is considered a key structure for developing ligands that target the MC4R. biorxiv.orgresearchgate.net

Table 1: Activity Profile of a Representative Piperazine Urea Derivative at MC4R

| Compound | Target | Activity |

|---|

Mechanistic Studies of Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The piperazine moiety is a well-established pharmacophore known for its activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. ijrrjournal.com Consequently, piperazine urea derivatives have been systematically evaluated for their interactions with these central nervous system targets. nih.gov Studies on related scaffolds, such as indazole-piperazine derivatives, provide insight into the binding affinities that these compounds can achieve. nih.gov

Radioligand binding assays have been used to determine the affinity of these compounds for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Functional assays measuring cAMP signaling have confirmed the antagonistic efficacy of certain derivatives at dopamine D2 receptors. nih.gov Competition binding assays have also demonstrated that some piperazine derivatives can bind to α1B, 5-HT1A, and D2 receptors, indicating a potential role for the serotonergic, noradrenergic, and dopaminergic pathways in their mechanism of action. researchgate.net The substitution pattern on the aryl portion of the piperazine moiety significantly influences the binding affinity for these neurotransmitter receptors. nih.gov

Table 2: Binding Affinities (Ki, nM) of Representative Piperazine Derivatives for Neurotransmitter Receptors

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |

|---|---|---|---|

| Derivative 1 | 148 ± 11 | 2.1 ± 0.3 | 21 ± 1 |

| Derivative 10 | 291 ± 14 | 1.1 ± 0.1 | 14 ± 1 |

| Derivative 11 | 1470 ± 210 | 12 ± 1 | 24 ± 2 |

Data derived from studies on indazole-piperazine derivatives. nih.gov

Biophysical and Functional Analysis of Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat and capsaicin, making it a key target in pain signaling. bohrium.comnih.gov Piperazine urea derivatives have been designed and identified as highly potent TRPV1 antagonists. bohrium.comnih.govresearcher.life

Based on classical TRPV1 antagonists, new series of piperazine urea compounds have been synthesized and evaluated. bohrium.comnih.gov One such derivative, compound 5ac, demonstrated excellent TRPV1 antagonistic activity with a half-maximal inhibitory concentration (IC50) against capsaicin-induced activation of 9.80 nM. nih.govresearchgate.net Molecular docking studies provide a biophysical basis for this antagonism, suggesting that compounds like 5ac fit effectively into the binding site of the rat TRPV1 (rTRPV1) through hydrophobic interactions with amino acid residues. bohrium.comnih.gov The development of TRPV1 antagonists is a significant strategy for inhibiting pain signal transmission from the periphery to the central nervous system. researchgate.net

Table 3: In Vitro Antagonistic Activity of a Representative Piperazine Urea Derivative at TRPV1

| Compound | Target | Assay | IC50 (nM) |

|---|

Enzymatic Inhibition Profiles of Piperazine Urea Derivatives

Beyond receptor modulation, piperazine urea derivatives exhibit significant inhibitory activity against key enzymes involved in physiological signaling pathways.

Human Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of endocannabinoid signaling lipids like anandamide. acs.org Piperazine aryl ureas represent a novel mechanistic class of FAAH inhibitors. acs.orgnih.govnih.gov Unexpectedly, given the chemical stability of the urea group, these compounds act as time-dependent, covalent inhibitors that modify the active site serine nucleophile (Ser241) of FAAH. acs.orgnih.govscispace.com

The mechanism for this covalent modification is believed to stem from FAAH's unique ability to function as a C(O)−N bond hydrolase. acs.org Computational analyses suggest that the FAAH enzyme active site induces a conformational distortion or twist in the normally planar amide bond of the piperazine urea inhibitor. nih.govnih.govresearchgate.net This enzyme-induced strain diminishes the conjugation of the nitrogen lone pair with the carbonyl group, increasing the reactivity of the urea and facilitating a nucleophilic attack by Ser241, which leads to the formation of a stable covalent enzyme-inhibitor adduct. nih.gov This mechanism confers remarkable selectivity for FAAH over other serine hydrolases. acs.orgscispace.com

Table 4: Potency of a Representative Piperazine-based FAAH Inhibitor

| Compound Class | Target | Mechanism |

|---|

Soluble Epoxide Hydrolase (sEH) Inhibition and Pathway Perturbation

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of biologically active epoxyeicosatrienoic acids (EETs), which are signaling lipids with roles in regulating inflammation and endothelial tone. scispace.comresearchgate.net Inhibition of sEH is a therapeutic strategy for a range of cardiovascular and inflammatory diseases. nih.govacs.org

In the search for novel sEH inhibitors, analogs of a "piperazine urea derivative 4" were designed and synthesized. researchgate.netnih.gov This research identified congeners with potent and selective sEH inhibition, with IC50 values in the low nanomolar range. nih.gov Structure-activity relationship (SAR) studies on 1,3-disubstituted ureas revealed that incorporating a substituted piperazine group as a tertiary pharmacophore can substantially improve pharmacokinetic properties while retaining high inhibitory potency. scispace.comnih.gov Optimal structures for achieving high potency often feature meta- or para-substituted phenyl spacers and N4-acetyl or sulfonyl substituted piperazine rings. scispace.comnih.gov The introduction of the piperazino group, a constrained hydrophilic heterocycle, has been shown to be beneficial for improving water solubility and metabolic stability. scispace.comnih.gov

Table 5: sEH Inhibitory Activity of Piperazine Urea Analogs

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 19 | Human Soluble Epoxide Hydrolase (sEH) | 42 nih.gov |

| Compound 20 | Human Soluble Epoxide Hydrolase (sEH) | 56 nih.gov |

Investigations into Urease Inhibition

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for the development of inhibitors to treat infections caused by urease-producing bacteria. researchgate.netresearchgate.net The piperazine scaffold is a known pharmacophore in the design of various enzyme inhibitors. researchgate.netresearchgate.net However, a review of the current scientific literature reveals no specific studies investigating the inhibitory activity of "this compound" against the urease enzyme. While various other piperazine and urea-containing compounds have been explored as potential urease inhibitors, data on this particular derivative is not available. researchgate.netresearchgate.netnih.govresearchgate.net

Studies on Other Enzyme Systems (e.g., ADAMTS-5, USP30)

The therapeutic potential of piperazine derivatives has led to their investigation against a range of enzymatic targets. A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan in cartilage and a target for osteoarthritis therapies. Similarly, Ubiquitin Specific Peptidase 30 (USP30), a mitochondrial deubiquitinase, is a target in conditions like Parkinson's disease.

Despite the broad interest in piperazine-based compounds, there is currently no published research specifically detailing the inhibitory effects of "this compound" on either ADAMTS-5 or USP30.

Epigenetic Target Engagement: YEATS Domain Modulation by this compound

The most significant body of research on piperazine urea derivatives, including compounds structurally analogous to derivative 4, centers on their interaction with the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain, a recently identified reader of histone acylation.

Mechanistic Characterization of MLLT1 (ENL) YEATS Domain Binding

The YEATS domain of proteins like MLLT1 (also known as ENL) is a critical component in epigenetic regulation, recognizing acetylated lysine (B10760008) residues on histone tails, a key mark for active gene transcription. biorxiv.orgnih.gov The piperazine-urea scaffold has been identified as an effective acetyl-lysine mimetic moiety for MLLT1. biorxiv.org

Crystal structures of piperazine-urea derivatives in complex with the MLLT1 YEATS domain reveal a distinct binding mechanism. The amide carbonyl of the urea group forms a crucial hydrogen bond with the backbone amine of Tyr78 within the binding pocket. biorxiv.org This interaction is further stabilized by a conserved water molecule and contact with Ser58, mimicking the binding of natural acetyl-lysine. biorxiv.org This binding mode confirms the utility of the amide group as a key pharmacophore for YEATS domain engagement. biorxiv.org The piperazine-urea scaffold offers an alternative binding strategy compared to other known MLLT1 inhibitors, such as benzimidazole-amides, by utilizing different pockets within the protein. biorxiv.orgnih.gov

Table 1: Interaction Details of Piperazine-Urea Derivatives with MLLT1 YEATS Domain

| Interacting Residue | Type of Interaction |

|---|---|

| Tyr78 | Hydrogen Bond (backbone amine) |

| Ser58 | Contact |

| Conserved Water Molecule | Hydrogen Bond Network |

Assessment of Selectivity Against Other YEATS Domain Family Members (e.g., MLLT3, YEATS2, YEATS4)

The human genome contains four proteins with a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and YEATS4 (GAS41). biorxiv.org The dysregulation of these proteins is linked to various cancers. biorxiv.org For instance, chromosomal rearrangements involving MLLT1 and MLLT3 are known to drive the development of leukemia. biorxiv.org Given the structural similarity between these domains, achieving selectivity is a key challenge in drug development.

Studies on piperazine-urea derivatives have shown that while they are potent binders of MLLT1, their selectivity profile against other YEATS family members can vary. The development of selective inhibitors is crucial, as MLLT1 and MLLT3 are often co-targets in leukemia, while YEATS2 and YEATS4 have distinct biological roles. biorxiv.org Research has focused on developing compounds that are highly selective for the ENL (MLLT1) YEATS domain over other human YEATS domains to better dissect their specific functions and provide more targeted therapeutic agents. While detailed selectivity data for "this compound" is not explicitly available, the general class of piperazine-urea binders is being optimized to enhance selectivity for MLLT1/MLLT3. nih.govbiorxiv.orgnih.gov

Antiviral Mechanism of Action: SARS-CoV-2 Spike Protein Binding and Inhibition

The global search for antiviral agents has led to the investigation of a wide array of chemical scaffolds, including those containing piperazine and urea moieties. The spike protein of SARS-CoV-2 is a primary target for inhibiting viral entry into host cells. However, a thorough review of the scientific literature indicates that there are no specific studies on the binding or inhibitory activity of "this compound" against the SARS-CoV-2 spike protein. While other piperazine and urea derivatives have been investigated for their potential antiviral effects against SARS-CoV-2, data for this specific compound is absent. researchgate.net

Broad Cellular Pathway Modulation and Resultant Biological Effects

The engagement of piperazine urea derivatives with the MLLT1 YEATS domain has significant downstream consequences on cellular pathways. By inhibiting the reader function of MLLT1, these compounds can disrupt the transcriptional programs that are aberrantly activated in certain diseases, particularly in MLL-rearranged leukemia.

Depletion of MLLT1 or disruption of its interaction with acetylated histones has been shown to suppress leukemia progression. The binding of piperazine-urea derivatives to the MLLT1 YEATS domain can lead to a reduction in the expression of key MLLT1 target genes. In leukemia cells, this on-target effect manifests as the suppression of cell growth. Furthermore, the inhibition of the MLLT1 YEATS domain by small molecules has been shown to have a synergistic effect with other anticancer agents, such as BET bromodomain inhibitors, in killing leukemia cells. This suggests that the modulation of epigenetic reader domains by piperazine urea derivatives can be a powerful strategy to alter pathological gene expression and impact cell fate.

Structure Activity Relationship Sar Studies of Piperazine Urea Derivatives

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In piperazine (B1678402) urea (B33335) derivatives, several key features have been identified as critical for their interaction with various biological targets.

The piperazine ring is a fundamental component of many biologically active compounds, serving multiple roles in receptor binding. ijrrjournal.commdpi.com It is a six-membered ring containing two nitrogen atoms at opposite positions, which can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding site of a receptor. ijrrjournal.com This basic and hydrophilic nature of the piperazine moiety can also improve the pharmacokinetic properties of a drug candidate. mdpi.com

The versatility of the piperazine scaffold allows it to act as a linker or a central scaffold to correctly orient other pharmacophoric groups for optimal interaction with their target. mdpi.com For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the piperazine group was identified as a "tertiary pharmacophore," positioned at a specific distance from the primary urea pharmacophore to enhance inhibitory potency. nih.gov The substitution pattern on the piperazine ring also significantly influences activity. For example, N⁴-acetyl substituted piperazine ureas were found to be much more potent sEH inhibitors than their unsubstituted counterparts. nih.gov

The piperazine moiety's ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, further solidifies its importance in receptor binding. nih.gov The specific conformation and substitution of the piperazine ring can fine-tune the compound's affinity and selectivity for its target.

The urea linkage (-NH-CO-NH-) is another critical pharmacophoric feature in this class of compounds, playing a pivotal role in molecular recognition. acgpubs.org This functional group is a potent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the active site of a target protein. ajrconline.org

The nature of the aromatic and aliphatic substituents attached to the piperazine and urea moieties has a profound impact on the biological activity of these derivatives. These substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

Fluorophenyl and Chlorophenyl Groups: The introduction of halogen atoms, such as fluorine and chlorine, onto a phenyl ring can significantly alter a compound's activity. For example, in a series of urease inhibitors, dipeptide conjugates with 2,3-dichlorophenyl piperazine showed notable inhibitory activity. tandfonline.com The position of the halogen substituent is also critical. In some cases, meta- or para-substituted phenyl groups are favored for activity, while ortho-substitution can be detrimental. nih.gov These halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity, and they can also modify the electronic nature of the aromatic ring, influencing its interactions with the target.

Benzyl (B1604629) Groups: The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH₂-) group, provides a combination of aromatic and aliphatic character. The introduction of a benzyl group can introduce beneficial π-π stacking interactions with aromatic residues in the binding pocket. acs.org In a study of pleuromutilin (B8085454) derivatives, the presence of a benzyl group with an additional methylene spacer was found to noticeably improve antibacterial activity. acs.org Furthermore, substituents on the benzyl ring itself can fine-tune the activity. For instance, a 4-nitro benzyl group was found to exhibit the best performance among a series of benzyl derivatives. acs.org

Quantitative Analysis of Structural Modifications on Binding Affinity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are invaluable for understanding how specific structural modifications influence binding affinity and selectivity, and for guiding the rational design of more potent and selective compounds.

For piperazine urea derivatives, QSAR studies can quantify the effects of various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, on their biological activity. For example, in the development of histamine (B1213489) H₃ and sigma-1 receptor antagonists, molecular modeling techniques were used to identify the protein-ligand interactions responsible for high affinity. nih.gov

Data from such studies often reveal that specific substitutions lead to predictable changes in activity. For instance, in a series of MLLT1 YEATS domain binders, piperazine-urea derivative 1 was found to be the most potent, with a dissociation constant (KD) of approximately 5.5 µM, which was about three-fold lower than that of derivatives 2 and 3 . bohrium.com This difference in binding affinity can be attributed to the specific structural variations among these compounds.

Interactive Table: Binding Affinities of Piperazine-Urea Derivatives for MLLT1 YEATS Domain bohrium.com

| Compound | KD (µM) |

| 1 | ~5.5 |

| 2 | ~16.5 |

| 3 | ~16.5 |

These quantitative data are crucial for building predictive QSAR models that can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Computational and Experimental Approaches to Rational Design for Enhanced Target Engagement

The rational design of new drugs involves a combination of computational and experimental approaches to create molecules with improved potency, selectivity, and pharmacokinetic properties. This iterative process allows for the systematic optimization of a lead compound.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand the binding mode of piperazine urea derivatives and to identify key interactions with the target protein. For example, docking studies of compound 5ac , a potent TRPV1 antagonist, showed that it fitted well with amino acid residues on the receptor through hydrophobic interactions. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As discussed earlier, QSAR models can be used to predict the activity of new compounds before they are synthesized.

Experimental Approaches:

Synthesis and Biological Evaluation: The core of rational drug design involves the synthesis of new analogs based on the insights gained from computational studies and previous SAR data. These new compounds are then tested for their biological activity to validate the design hypotheses.

X-ray Crystallography: This technique provides a high-resolution three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise molecular interactions and for guiding further optimization efforts. For instance, crystal structures of piperazine-urea derivatives bound to the MLLT1 YEATS domain revealed distinct interaction mechanisms and the plasticity of the binding pocket. bohrium.com

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen assays are used to quantitatively measure the binding affinity and to confirm the interaction between the compound and its target. bohrium.com

Through the cyclical application of these computational and experimental methods, researchers can rationally design piperazine urea derivatives with enhanced target engagement, leading to the development of more effective and safer therapeutic agents.

Computational Chemistry and Molecular Modeling of Piperazine Urea Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to forecast the binding mode and affinity of ligands, such as Piperazine (B1678402) urea (B33335) derivative 4, within the active sites of protein targets.

Prediction of Binding Poses in Receptor Binding Domains

Molecular docking studies have been instrumental in predicting the binding poses of piperazine urea derivatives within the binding domains of a diverse range of receptors and enzymes. These computational analyses provide valuable insights into the potential therapeutic applications of this class of compounds.

For instance, in the context of fatty acid amide hydrolase (FAAH) , a key enzyme in the endocannabinoid system, molecular docking has been employed to explore the binding interactions of piperazine urea derivatives at the active site. nih.gov These simulations help in understanding how these compounds inhibit FAAH, which is a promising strategy for treating pain and inflammation. nih.govnih.gov The studies suggest that the piperazine urea scaffold can effectively fit into the catalytic site, leading to the formation of a covalent adduct with key serine residues. nih.gov

Similarly, the interaction of piperazine urea derivatives with the MLLT1 YEATS domain , a reader of histone acetylation involved in cancer development, has been investigated. nih.govacs.org Crystal structures and docking studies have revealed that these derivatives can occupy different binding pockets within the protein compared to other known inhibitors, highlighting the plasticity of the MLLT1 binding pocket and offering an alternative strategy for targeting this protein family. nih.govacs.org

In the realm of pain research, molecular docking has been used to study the binding of piperazine urea derivatives to the transient receptor potential vanilloid 1 (TRPV1) , a crucial target for analgesics. nih.govbohrium.comresearchgate.net These simulations have shown that derivatives can fit well within the amino acid residues of rat TRPV1 (rTRPV1), primarily through hydrophobic interactions. nih.govresearchgate.net

Furthermore, the potential of piperazine urea derivatives against viral targets has also been explored. Molecular docking simulations have been performed to assess the binding of these compounds to the SARS-CoV-2 spike protein's receptor-binding domain (RBD) . researchgate.net The results indicated a good fit and interaction with key residues of the RBD, suggesting a potential mechanism for inhibiting viral entry. researchgate.net

The versatility of the piperazine urea scaffold is further demonstrated by docking studies on other targets, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors , which are implicated in various central nervous system disorders. nih.govresearchgate.netresearchgate.netnih.gov These studies have helped in understanding the structure-activity relationships and designing multi-target ligands. researchgate.netnih.gov While direct docking results for "Piperazine urea derivative 4" on all these specific receptors are not uniformly available, the broader class of piperazine urea derivatives has shown significant promise in these computational assessments.

| Target | Key Interacting Residues (Examples) | Primary Interaction Types | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Ser241 | Covalent bonding, Hydrogen bonding | nih.govnih.gov |

| MLLT1 YEATS Domain | Tyr78, Ser58, Phe28, Phe59 | Hydrogen bonding, Aromatic stacking | nih.gov |

| Rat Transient Receptor Potential Vanilloid 1 (rTRPV1) | Not specified | Hydrophobic interactions | nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein (RBD) | Not specified | Good interactions with key residues | researchgate.net |

| Serotonin Receptor 1A (5-HT1AR) | Not specified | High affinity binding | nih.gov |

Conformational Analysis of Predicted Bound Ligands

Conformational analysis of piperazine urea derivatives, once docked into their target binding sites, is crucial for understanding the structural basis of their activity. This analysis reveals how the ligand adapts its three-dimensional shape to fit optimally within the receptor.

Studies on piperazine-based inhibitors of FAAH have suggested that the inherent limited flexibility of the piperidine (B6355638)/piperazine ring can induce a conformational distortion of the urea functionality within the active site. nih.gov This distortion is believed to facilitate the covalent modification of the catalytic serine residue, a key step in the inhibition mechanism. nih.gov Molecular modeling of analogous structures indicates that substituents on the piperazine ring, such as benzyl (B1604629) groups, likely adopt equatorial positions to minimize steric hindrance.

In the case of MLLT1, the binding of piperazine-urea derivatives leads to a notable orientation of their central primary amide core, which flips horizontally compared to other inhibitor chemotypes. nih.gov This altered conformation still maintains crucial hydrogen bonding patterns with residues like Tyr78 and Ser58. nih.gov

For quinoxaline (B1680401) urea derivatives targeting the benzodiazepine (B76468) receptor, conformational searches have identified multiple low-energy conformers. lew.ro The analysis of dihedral angles suggests that only limited interconversions between these conformers are possible, which is a critical factor for effective interaction with the amino acid residues in the active site. lew.ro This highlights the importance of the ligand's conformational pre-organization for binding.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering deeper insights into its stability and the nature of the interactions over time in a simulated physiological environment.

Assessment of Ligand-Receptor Complex Stability in Physiologically Relevant Environments

MD simulations are employed to assess the stability of the complex formed between a ligand and its receptor. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time.

For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting carbonic anhydrase IX (CAIX), 100-nanosecond MD simulations were performed on the top-ranked docked complexes. mdpi.comnih.gov The stability of these complexes was confirmed by the consistent RMSD values throughout the simulation, indicating that the ligands remained stably bound within the active site. mdpi.comnih.gov

In a study involving Schiff bases of 1,3-diphenyl urea derivatives as potential inhibitors of the SARS-CoV-2 spike protein, a 150-nanosecond MD simulation of the most promising compound complexed with the protein's receptor-binding domain demonstrated strong stability. researchgate.net Similarly, long-range MD simulations (150 ns) of urea/thiourea (B124793) derivatives of 2-(piperazine-1-yl)-pyrimidine targeting the tobacco mosaic virus (TMV) also revealed the consistency and stability of the ligand-protein complexes. nih.gov

These studies collectively underscore the utility of MD simulations in validating the stability of docked poses and providing confidence in the predicted binding modes of piperazine urea derivatives.

Detailed Analysis of Intermolecular Hydrogen Bonding, π-Stacking, and Other Non-Covalent Interactions

MD simulations allow for a detailed examination of the non-covalent interactions that are critical for ligand binding and specificity. These interactions include hydrogen bonds, π-stacking, and hydrophobic contacts.

For piperazine and piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, MD simulations have been used to analyze the interaction frequency between the ligands and each amino acid of the target proteins. acs.org This helps to identify the key residues responsible for the observed binding affinities.

Furthermore, studies on the interaction of urea with proteins have highlighted the importance of stacking arrangements between urea and aromatic residues. nih.gov Database mining has shown that a significant percentage of protein-urea complexes feature such stacking interactions. nih.gov MD simulations have further characterized these non-covalent urea-peptide binding interactions, which are in good agreement with quantum mechanical methods. nih.gov

Investigation of Protein Conformational Adjustments Upon Ligand Binding

Proteins are not rigid structures and often undergo conformational changes upon ligand binding. MD simulations are a powerful tool to investigate these induced-fit adjustments.

The binding of piperazine-urea derivatives to the MLLT1 YEATS domain induces significant structural alterations in the protein. nih.gov Notably, the side chain of Phe28 twists by approximately 34 degrees to achieve optimal aromatic stacking, and a loop region moves outward by about 3-4 Å, adopting a more open conformation. nih.gov These adjustments remodel the shape of the binding pocket to accommodate the ligand, demonstrating the significant plasticity of MLLT1. nih.gov

Computational analyses of FAAH have also revealed that the enzyme induces a distortion of the amide bond of piperidine/piperazine aryl ureas. nih.govescholarship.org This enzyme-induced conformational change in the ligand is thought to be a critical step that facilitates the subsequent covalent reaction. nih.govescholarship.org The ability of a protein to adapt its conformation upon ligand binding is a fundamental aspect of molecular recognition and is a key area of investigation in computational drug design. biorxiv.org

| Computational Method | Key Findings | Target Examples | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of binding poses and key interactions. | FAAH, MLLT1, rTRPV1, SARS-CoV-2 Spike Protein | nih.govnih.govnih.govresearchgate.net |

| Conformational Analysis | Ligand distortion upon binding, identification of low-energy conformers. | FAAH, MLLT1, Benzodiazepine Receptor | nih.govnih.govlew.ro |

| Molecular Dynamics (MD) Simulations | Assessment of complex stability (RMSD), analysis of dynamic interactions. | CAIX, SARS-CoV-2 Spike Protein, TMV | researchgate.netmdpi.comnih.govnih.gov |

| MD Simulations | Investigation of protein conformational changes upon ligand binding. | MLLT1, FAAH | nih.govnih.govescholarship.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. ajrconline.org For piperazine urea derivatives, these methodologies have been instrumental in identifying key structural features that govern their therapeutic effects.

Correlation of Substituent Effects with Observed Biological Activities

The biological activity of piperazine urea derivatives is significantly influenced by the nature and position of substituents on the piperazine and urea moieties. QSAR studies have demonstrated that descriptors such as lipophilicity, electronic effects, and steric parameters of these substituents are crucial for their activity. researchgate.net

For instance, in a study of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors, QSAR models revealed that both lipophilicity and the presence of nitrogen bonded to an aromatic ring were not favorable for inhibitory activity. researchgate.net In another QSAR study on aminopyrazolopyridine urea derivatives, the position of nitrogen atoms was found to significantly influence their inhibitory activity. researchgate.net

The general structure-activity relationships (SARs) for piperazine derivatives often indicate that the introduction of specific substituents can enhance their biological effects. For example, the presence of a chlorine atom or a cyano, fluoro, and CF3 group on an aromatic triazole partner has been shown to enhance the anticancer activity of piperazine-containing compounds. tandfonline.comnih.gov Similarly, for some N-arylpiperazine derivatives, the presence of a 3'-CF3 group was found to influence the compound's pKa, a key physicochemical property affecting its biological behavior. mdpi.com

The following interactive table summarizes key findings from various QSAR studies on piperazine derivatives, highlighting the impact of different substituents on their biological activities.

| Derivative Class | Biological Activity | Key Substituent Effects | Reference |

| Piperazinyl Phenylalanine Derivatives | VLA-4/VCAM-1 Inhibition | Lipophilicity and aromatic-bound nitrogen are detrimental. | researchgate.net |

| Aminopyrazolopyridine Urea Derivatives | Kinase Inhibition | The position of nitrogen atoms is a significant factor. | researchgate.net |

| Piperazine-Triazole Hybrids | Anticancer | Cl, CN, F, and CF3 groups on the aromatic triazole enhance activity. | tandfonline.comnih.gov |

| N-Arylpiperazines | Antimicrobial | The 3'-CF3 group influences the pKa of the molecule. | mdpi.com |

| 4-Amino-2H-benzo[h]chromen-2-one Analogs | Anticancer | The 4-position substituent of the piperazine ring is important for activity. | tandfonline.comnih.gov |

Development of 3D-QSAR Models for Affinity Prediction and Lead Optimization

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. ajrconline.orgscience.gov These models are crucial for predicting binding affinity and guiding lead optimization. eyesopen.com

3D-QSAR studies on piperazine derivatives have successfully generated models with high predictive power. For example, a 3D-QSAR/CoMSIA study on a series of irreversible fatty acid amide hydrolase (FAAH) inhibitors with a piperazine-carboxamide scaffold resulted in a validated model that was subsequently used to design new, more potent inhibitors. researchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, thereby guiding the modification of lead compounds. eyesopen.comresearchgate.net

The development of these models often involves aligning a set of active compounds and calculating their steric and electrostatic fields. ajrconline.org The resulting data is then subjected to statistical analysis, typically partial least squares (PLS), to derive a predictive model. ajrconline.org The predictive ability of these models is rigorously tested through cross-validation and external validation using a test set of compounds. science.gov

Homology Modeling for Uncharacterized or Novel Receptor Systems

In the absence of an experimentally determined 3D structure of a target receptor, homology modeling can be employed to build a reliable model based on the known structure of a homologous protein. This technique is particularly valuable for studying the interactions of piperazine urea derivatives with novel or uncharacterized receptor systems.

For instance, homology models of the histamine H3 receptor have been used to perform docking studies with novel piperazine derivatives to identify potential new ligands. researchgate.net Similarly, a homology model of the 5-HT1A receptor was constructed to investigate the binding interactions of coumarin (B35378) derivatives containing a piperazine fragment, which exhibited antidepressant activity. semanticscholar.org The docking results from these models provide insights into the binding modes and key interactions between the ligands and the receptor, guiding further drug design efforts. semanticscholar.org The validation of these homology models is a critical step and is often performed using tools like Ramachandran plots to ensure the quality of the predicted structure. acs.org

In Silico Screening and Virtual Ligand Discovery Methodologies

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening has been successfully applied in the discovery of novel piperazine urea derivatives. For example, pharmacophore-based virtual screening has been used to identify new pyrrolizines bearing urea/thiourea moieties with potential cytotoxic and CDK inhibitory activities. tandfonline.com This method involves creating a 3D pharmacophore model based on the features of known active ligands, which is then used as a query to search compound databases. tandfonline.com

Molecular docking is another powerful in silico tool used to predict the binding orientation of a ligand to its target protein. nih.govd-nb.info In the context of piperazine urea derivatives, docking studies have been used to explore the interactions between these compounds and their target receptors, such as the androgen receptor and the tobacco mosaic virus coat protein. nih.govmdpi.com The binding affinities and interaction patterns revealed by docking studies help in prioritizing compounds for synthesis and biological evaluation. nih.govresearchgate.net

Structural Biology and Biophysical Characterization of Piperazine Urea Derivative Interactions

X-ray Crystallography of Piperazine (B1678402) Urea-Target Protein Complexes

X-ray crystallography is an essential technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. The crystal structure of the MLLT1 YEATS domain in complex with benzimidazole-amide derivative 4 (PDB ID: 6t1m) has been solved, providing a detailed snapshot of its binding. ebi.ac.uk This analysis is crucial for understanding the specific molecular interactions that drive the inhibitor's affinity and selectivity.

Crystal structures have revealed that benzimidazole-amide derivative 4 and related piperazine-urea compounds have surprisingly different binding modes when interacting with the MLLT1 protein. nih.gov A notable difference is the orientation of the central primary amide core. In the benzimidazole-amide derivatives, this core is flipped horizontally compared to how piperazine-urea derivatives bind. nih.gov

Despite this altered orientation, key interactions are maintained. The amide carbonyl atom of the inhibitor forms a hydrogen bond with the backbone amine of Tyrosine 78 (Tyr78) in the MLLT1 protein. nih.gov Additionally, contacts are preserved with a conserved water molecule and Serine 58 (Ser58), highlighting a common anchoring mechanism even with different scaffolds. nih.gov The binding modes demonstrate that these inhibitors can exploit different pockets within the YEATS domain, offering alternative strategies for targeting this protein family. nih.govnih.gov

The crystal structure of the MLLT1-benzimidazole-amide derivative 4 complex was determined at a resolution of 1.85 Å, allowing for a precise analysis of the protein-ligand interface. ebi.ac.uk This high-resolution view reveals significant plasticity in the MLLT1 binding pocket. nih.gov

Upon binding of the benzimidazole-amide derivative, the MLLT1 protein undergoes notable conformational changes to accommodate the ligand. nih.govresearchgate.net These structural alterations include:

A twist of approximately 34° in the side chain of Phenylalanine 28 (Phe28) to achieve an optimal aromatic stacking interaction with the inhibitor. nih.gov

An outward movement of a protein segment known as loop1 by about 3 to 4 Å, which causes the binding pocket to adopt a more open conformation. nih.govresearchgate.net

These changes remodel the shape of what is known as the "rear pocket" of the binding site, demonstrating that the MLLT1 pocket is flexible and can adapt to bind structurally diverse ligands. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| PDB ID | 6t1m ebi.ac.uk |

| Resolution | 1.85 Å ebi.ac.uk |

| Source Organism | Homo sapiens ebi.ac.uk |

| Expression System | Escherichia coli BL21(DE3) ebi.ac.uk |

| Key Interacting Residues | Tyr78, Ser58, Phe28 nih.gov |

The YEATS domain, found in four human proteins including MLLT1 (also known as ENL), is an epigenetic reader that recognizes acetylated and other acylated lysine (B10760008) residues on histone proteins. nih.gov Its structure features a shallow, surface-exposed binding channel, which is distinct from the deeper, more enclosed binding groove of other acetyl-lysine readers like bromodomains. nih.gov This open topology allows the YEATS domain to accommodate bulkier lysine modifications. nih.gov

The study of inhibitors like benzimidazole-amide derivative 4 provides crucial insights into how to target this unique binding site. These compounds act as acetyl-lysine mimetics, occupying the binding channel and preventing the recognition of the natural histone marks. nih.govpdbj.org The discovery that different chemical scaffolds can bind effectively to the MLLT1 YEATS domain underscores the potential for developing a diverse range of chemical probes to study its function in health and disease. nih.govacs.org

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the precise determination of key thermodynamic parameters of a biomolecular interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edu

ITC experiments were performed to measure the binding affinity of benzimidazole-amide derivative 4 to the MLLT1 protein. The dissociation constant (K_D) is a direct measure of binding affinity, with lower values indicating a stronger interaction. The analysis confirmed that benzimidazole-amide derivative 4 binds to MLLT1 with a low micromolar affinity, demonstrating potent engagement with its target. nih.gov

A single ITC experiment provides a complete thermodynamic profile of a binding interaction, partitioning the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. harvard.eduupm.es The binding of benzimidazole-amide derivative 4 to MLLT1 was found to have a favorable entropic contribution, which contrasts with the binding of the piperazine-urea derivatives studied in the same report, where binding was characterized by an unfavorable entropy. researchgate.net This difference in thermodynamic signatures is consistent with the distinct binding mechanisms observed in the crystal structures. researchgate.net

| Compound | K_D (μM) nih.gov | ΔH (kcal/mol) researchgate.net | -TΔS (kcal/mol) researchgate.net |

|---|---|---|---|

| Benzimidazole-amide derivative 4 | 6.4 | -8.8 | 1.9 |

| Piperazine-urea derivative 1 | 5.5 | -8.8 | -1.8 |

Other Biophysical Assays for Ligand-Target Engagement

Beyond initial screening, a deeper understanding of the molecular interactions between a ligand and its target is necessary. The following subsections describe advanced biophysical assays that provide detailed quantitative data on these interactions.

AlphaScreen Assays for High-Throughput Binding Confirmation

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly effective for studying biomolecular interactions in a high-throughput format. The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event between the molecules of interest.

While the primary literature identifying "Piperazine urea (B33335) derivative 4" as a dual sEH/mPGES-1 inhibitor focuses on its synthesis and structure-activity relationship (SAR) determined through enzymatic activity assays, specific data from AlphaScreen assays for this compound are not detailed in the available research. scispace.comnih.gov Typically, an AlphaScreen assay to confirm the binding of "Piperazine urea derivative 4" to sEH would involve a competitive setup. In this format, a known biotinylated ligand for sEH would be bound to streptavidin-coated donor beads, and a tagged sEH protein (e.g., His-tagged) would be bound to nickel chelate acceptor beads. In the absence of a competitor, the beads are in proximity, generating a signal. When "this compound" is introduced, it competes for binding to sEH, disrupts the bead-bead interaction, and leads to a decrease in the AlphaScreen signal. The concentration-dependent nature of this signal reduction would allow for the determination of the inhibitor's binding affinity (IC₅₀ or Kᵢ).

Table 1: Hypothetical AlphaScreen Assay Data for this compound

| Parameter | Value |

| Target Protein | Soluble Epoxide Hydrolase (sEH) |

| Assay Type | Competitive Binding |

| IC₅₀ (nM) | Data not available in search results |

| Kᵢ (nM) | Data not available in search results |

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides detailed information on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

For the characterization of "this compound," an SPR experiment would typically involve immobilizing the target protein, sEH, onto a sensor chip. A solution containing "this compound" at various concentrations would then be flowed over the chip surface. The binding of the derivative to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgrams provide a wealth of information:

Association Phase: The initial increase in the signal as the compound binds to the target.

Equilibrium Phase: A plateau where the binding and dissociation rates are equal.

Dissociation Phase: The decrease in signal as the compound dissociates from the target when the flow is switched back to buffer.

Analysis of these phases allows for the precise calculation of the kinetic and affinity constants. While the development of piperazine urea-based sEH inhibitors has been extensive, specific SPR data for "this compound" is not provided in the reviewed literature. scispace.comnih.gov

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data for this compound

| Kinetic Parameter | Symbol | Value |

| Association Rate Constant | kₐ (M⁻¹s⁻¹) | Data not available in search results |

| Dissociation Rate Constant | kₑ (s⁻¹) | Data not available in search results |

| Equilibrium Dissociation Constant | Kₑ (nM) | Data not available in search results |

Fluorescence Polarization Studies for Protein-Ligand Interaction Characterization

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is widely used to study protein-ligand interactions. The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization of its emitted light when excited with polarized light. When this fluorescent molecule binds to a much larger protein, its tumbling rate slows down significantly, resulting in a higher degree of polarization.

In the context of "this compound," an FP assay would typically be designed in a competitive format. A fluorescently labeled probe that is known to bind to sEH would be used. In the absence of a competitor, this probe binds to sEH, resulting in a high FP signal. When "this compound" is added to the system, it competes with the fluorescent probe for binding to the active site of sEH. This displacement of the fluorescent probe from the protein results in a decrease in the FP signal. The magnitude of this decrease is proportional to the concentration and affinity of the competing ligand.

This method allows for the determination of the binding affinity (IC₅₀) of the unlabeled compound. Although fluorescence-based assays were used to determine the IC₅₀ values for sEH inhibition by piperazine urea derivatives, specific data from a competitive Fluorescence Polarization assay for "this compound" are not available in the cited research. mdpi.com

Table 3: Hypothetical Fluorescence Polarization Assay Data for this compound

| Parameter | Value |

| Target Protein | Soluble Epoxide Hydrolase (sEH) |

| Assay Type | Competitive Binding |

| Fluorescent Probe | Data not available in search results |

| IC₅₀ (nM) | Data not available in search results |

Advanced Analytical Techniques in Characterization of Piperazine Urea Derivatives and Their Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the atomic arrangement and chemical environment within a compound.

High-Resolution 1H and 13C NMR for Structural Confirmation and Chemical Environment Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are indispensable first-line methods for the structural confirmation of synthesized piperazine (B1678402) urea (B33335) derivatives. In the analysis of Piperazine urea derivative 4, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons in different parts of the molecule. For instance, the protons of the piperazine ring typically appear as multiplets in a specific region of the spectrum, while aromatic protons and the NH proton of the urea moiety exhibit distinct chemical shifts. acs.orgsci-hub.se

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the urea group, for example, shows a characteristic signal at a downfield chemical shift, typically in the range of 152–157 ppm. sci-hub.semdpi.com The carbon atoms of the piperazine ring and any aromatic substituents also have predictable chemical shift ranges, allowing for a complete assignment of the carbon skeleton. mdpi.commdpi.com The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra serve as a fingerprint for this compound, confirming its intended structure and providing insights into the electronic environment of each atom. acs.orgmdpi.com

Table 1: Representative NMR Data for Piperazine Urea Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 9.00–9.98 | NH proton of urea/thiourea (B124793) functionality sci-hub.se |

| ¹H | 6.80–7.95 | Aromatic protons sci-hub.se |

| ¹H | 3.90–4.70 | -N-CH₂-CH₂-N- protons in piperazine ring sci-hub.se |

| ¹³C | 152–155 | Carbonyl carbon in urea derivatives sci-hub.se |

| ¹³C | 181–183 | Thiocarbonyl carbon in thiourea derivatives sci-hub.se |

| ¹³C | 115–140 | Aromatic carbons |

| ¹³C | 40–55 | Piperazine ring carbons sci-hub.se |

Note: The exact chemical shifts are dependent on the specific substitution pattern of the derivative and the solvent used.

Application of 2D-NMR Techniques for Connectivity and Conformation Assignments

While 1D-NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign complex structures and determine the conformation of molecules like this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between protons and carbons. nih.govbeilstein-journals.org

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons on the piperazine ring and adjacent substituents. HSQC, on the other hand, correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together different fragments of the molecule and confirming the connectivity across the urea linkage and the piperazine ring. nih.gov Furthermore, temperature-dependent NMR studies can provide insights into the conformational dynamics, such as the rotation around the amide bond of the urea moiety. beilstein-journals.org

NMR Chemical Shift Perturbation Studies for Ligand Binding Site Mapping on Proteins

NMR spectroscopy is a powerful tool not only for structural elucidation of the small molecule itself but also for studying its interactions with biological macromolecules. Chemical Shift Perturbation (CSP) studies are particularly valuable for mapping the binding site of a ligand like this compound on a target protein. researchgate.net

In a typical CSP experiment, a ¹⁵N-isotopically labeled protein is titrated with the unlabeled ligand, and a series of ¹H-¹⁵N HSQC spectra are recorded. Upon binding of the ligand, the chemical environment of the amino acid residues in the binding pocket is altered, leading to changes (perturbations) in the chemical shifts of their corresponding amide proton and nitrogen signals in the HSQC spectrum. By monitoring which residues experience the most significant chemical shift changes, the binding site of this compound on the protein can be mapped. researchgate.netcore.ac.uk The magnitude of the perturbation can also provide information about the affinity of the interaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular identity and assessing the purity of synthesized compounds. mdpi.commdpi.com HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of this compound, as the measured mass will be unique to its specific molecular formula. mdpi.comnih.gov This serves as definitive confirmation that the correct compound has been synthesized. Any significant deviation from the calculated exact mass would indicate an incorrect structure or the presence of impurities. acgpubs.org

Table 2: HRMS Data for a Representative Piperazine Urea Derivative

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Formula |

|---|---|---|---|

| 1-propyl-3-(p-tolyl)urea | 207.1492 | 207.1494 | C₁₂H₁₉N₂O mdpi.com |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-fluorophenyl)urea | 289.1711 | Not specified | C₁₇H₂₂FN₂O mdpi.com |

| N-Benzoyl-4-(p-tolyl)piperazine-1-carboxamide | Not specified | Not specified | C₁₉H₂₁N₃O₂ mdpi.com |

Note: The data presented is for illustrative purposes and represents similar structures.

Chromatographic Purity Assessment Techniques (e.g., UPLC)

To ensure that the biological activity observed is solely attributable to the compound of interest, its purity must be rigorously assessed. Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution chromatographic technique used for this purpose. nih.govscienceasia.org UPLC utilizes columns with smaller particle sizes, which provides higher resolution and faster analysis times compared to traditional HPLC. nih.gov

For the analysis of this compound, a suitable UPLC method is developed, and the compound is injected into the system. The resulting chromatogram will show a major peak corresponding to the desired product. The purity is determined by calculating the area of this peak as a percentage of the total area of all peaks in the chromatogram. A high purity level (typically >95%) is required for compounds intended for biological testing. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) of the method are also determined to ensure its sensitivity for detecting trace impurities. scienceasia.org

Activity-Based Proteomic Profiling for Target Engagement and Selectivity Determination

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the interaction of a compound with its protein targets within a complex biological system, such as a cell lysate or even in live cells. nih.govstanford.edu This technique is particularly useful for determining the target engagement and selectivity of inhibitors like this compound. researchgate.net

In a competitive ABPP experiment, a proteome is treated with the inhibitor of interest (this compound) before being incubated with a broad-spectrum, "clickable" activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases). nih.gov The probe will covalently label the active enzymes in the proteome. If this compound binds to a particular enzyme, it will block the binding of the probe. The proteins that are labeled by the probe are then enriched, identified, and quantified using mass spectrometry. nih.gov A decrease in the signal for a particular enzyme in the presence of this compound indicates that the compound has engaged with that target. By performing this analysis on a proteome-wide scale, a comprehensive profile of the on- and off-targets of this compound can be generated, providing crucial information about its target engagement and selectivity. nih.govresearchgate.net

Future Directions and Translational Perspectives in Piperazine Urea Derivative Research

The piperazine (B1678402) urea (B33335) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. tandfonline.comnih.gov Building upon the foundation of existing compounds like Piperazine urea derivative 4, a dual inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), researchers are exploring numerous avenues to translate these findings into next-generation therapeutics. nih.gov This article outlines the key future directions and translational perspectives in the research of piperazine urea derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.